3,3-Difluoro-2-methyl-azetidine

Description

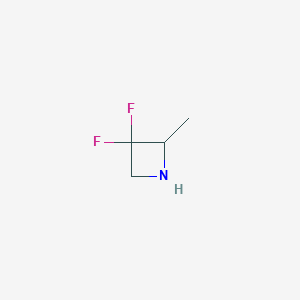

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7F2N |

|---|---|

Molecular Weight |

107.10 g/mol |

IUPAC Name |

3,3-difluoro-2-methylazetidine |

InChI |

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3 |

InChI Key |

KKGBXWWINMKIKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Methyl Azetidine and Its Derivatives

Direct and Indirect Approaches to the Geminal Difluoroazetidine Moiety

The construction of the 3,3-difluoroazetidine (B2684565) ring system can be achieved through various synthetic pathways. These often involve the initial formation of a β-lactam (azetidin-2-one) precursor, which is subsequently reduced to the desired azetidine (B1206935).

Reformatsky-Type Reactions in the Synthesis of 3,3-Difluoroazetidin-2-ones.elsevierpure.comresearchgate.net

A prominent method for synthesizing 3,3-difluoroazetidin-2-ones involves a Reformatsky-type reaction. elsevierpure.comresearchgate.net This reaction typically utilizes an α-haloester, such as ethyl bromodifluoroacetate, which reacts with an activated metal like zinc to form a zinc enolate. This enolate then undergoes a cycloaddition with an imine to form the β-lactam ring. researchgate.net

The synthesis can proceed in two steps: a Reformatsky-type reaction to prepare N-substituted 3-amino-2,2-difluoropropanoates, followed by a base-mediated cyclization to yield the 3,3-difluoroazetidin-2-one. researchgate.net Alternatively, a one-step cycloaddition of the zinc enolate with a trimer of a Schiff base can directly produce the N-protected 3,3-difluoroazetidin-2-one. researchgate.net For instance, the reaction of the zinc enolate of ethyl bromodifluoroacetate with N,N',N''-trisubstituted hexahydro-1,3,5-triazines (Schiff base trimers) provides a direct route to N-(p-methoxybenzyl)-3,3-difluoroazetidin-2-one. researchgate.net

| Reactants | Conditions | Product | Yield |

| Ethyl bromodifluoroacetate, Imine | Zinc, Solvent | 3,3-Difluoroazetidin-2-one | Moderate to Good |

| Ethyl bromodifluoroacetate, N,N',N''-trisubstituted hexahydro-1,3,5-triazine | Zinc, Solvent | N-substituted 3,3-Difluoroazetidin-2-one | Varies |

| (-)-Menthyl bromodifluoroacetate, Imine | RhCl(PPh3)3 | (S)-difluoro-β-lactam | Moderate to Good |

Cycloaddition Reactions for Azetidine Ring Formation.benchchem.comresearchgate.net

Cycloaddition reactions provide a powerful and direct means of forming the four-membered azetidine ring. The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is a classic method for synthesizing β-lactams, the precursors to azetidines. mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com The reaction is generally understood to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offer another route. chemrxiv.org This reaction involves the cycloaddition of an excited-state imine with an olefin to form an azetidine. chemrxiv.org More recently, visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by iridium photocatalysts, have been developed as a mild and general protocol for azetidine synthesis. chemrxiv.org These methods are characterized by their operational simplicity and tolerance of various functional groups. chemrxiv.org

Stereoselective and Asymmetric Synthesis of 3,3-Difluoro-2-methyl-azetidine Scaffolds

Controlling the stereochemistry at the C2 position is crucial for developing chiral this compound scaffolds for applications in medicinal chemistry.

Diastereoselective Control in Difluoroazetidine Synthesis.elsevierpure.comchemrxiv.orgnih.gov

Diastereoselective control in the synthesis of substituted difluoroazetidines can be achieved by employing substrates with pre-existing stereocenters. In the context of the Reformatsky-type reaction, using a chiral imine derived from a source like D-mannitol can lead to the formation of β-lactams with high diastereoselectivity. elsevierpure.commdpi.com The stereochemistry of the imine directs the approach of the zinc enolate, favoring the formation of one diastereomer over the other. For example, the Staudinger cycloaddition of acetoxyketene with chiral imines derived from D-mannitol afforded cis-β-lactams, which could then be converted to optically active 3-hydroxy-2-azetidinones. mdpi.com This substrate-controlled approach is a fundamental strategy for establishing the relative stereochemistry of the final azetidine product.

Enantioselective Methodologies Utilizing Chiral Auxiliaries and Catalysis.researchgate.netnih.gov

For the synthesis of specific enantiomers of this compound, enantioselective methods employing chiral auxiliaries or catalysts are essential. wikipedia.orgacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

An effective strategy involves an asymmetric Reformatsky-type reaction using a chiral ester of bromodifluoroacetic acid. researchgate.net For instance, the use of (-)-menthyl bromodifluoroacetate as a cost-effective chiral auxiliary in a rhodium-catalyzed reaction with imines leads to the formation of (S)-difluoro-β-lactams in moderate to good yields and with high diastereoselectivities. researchgate.net A key advantage of this method is the spontaneous removal of the chiral auxiliary during the reaction, simplifying the purification process. researchgate.net This approach demonstrates the power of chiral auxiliaries to control the absolute stereochemistry during the formation of the β-lactam precursor, which can then be reduced to the target chiral 3,3-difluoroazetidine. researchgate.netresearchgate.net

| Chiral Auxiliary/Catalyst | Reaction Type | Substrates | Stereochemical Outcome |

| (-)-Menthyl bromodifluoroacetate | Asymmetric Reformatsky-type | Imine, RhCl(PPh3)3 | (S)-difluoro-β-lactams with high diastereoselectivity researchgate.net |

| Chiral Imines (from D-mannitol) | Diastereoselective Staudinger Cycloaddition | Acetoxyketene | cis-β-lactams mdpi.com |

Functionalization and Derivatization Strategies for the this compound Core

The strategic modification of the this compound ring is crucial for its application as a versatile building block in drug discovery. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the azetidine nitrogen and the adjacent carbon atoms. The following sections detail key methodologies for the elaboration of this privileged scaffold.

Nucleophilic substitution reactions are a fundamental tool for the derivatization of the azetidine core. While direct substitution of the fluorine atoms is challenging, the nitrogen atom of the azetidine ring readily participates in nucleophilic reactions. Furthermore, the ring can be activated to undergo nucleophilic attack, leading to either substitution at a carbon atom or ring-opening.

A pertinent example of nucleophilic addition to a related azetidine system is the aza-Michael reaction. In a study on the synthesis of novel heterocyclic amino acid derivatives, methyl (N-Boc-azetidin-3-ylidene)acetate was shown to react with various NH-heterocycles. nih.gov This reaction proceeds via a conjugate addition of the nucleophilic nitrogen to the electron-deficient double bond, demonstrating the utility of Michael acceptors in the functionalization of the azetidine scaffold. nih.gov Although this example does not feature the difluoro-substitution, the principle is applicable to derivatives of this compound bearing a suitable Michael acceptor.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | Methyl 2-(1-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 61 | nih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 3,3-Difluoropyrrolidine | Methyl 2-(1-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate | 64 | nih.gov |

Table 1: Examples of Aza-Michael Addition to an Azetidine Derivative. nih.gov

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to the functionalization of azetidines is an active area of research. rsc.orgrsc.org Palladium- and copper-based catalytic systems are commonly employed for the formation of carbon-nitrogen and carbon-carbon bonds at the azetidine nitrogen. rsc.org

N-Arylation of the azetidine ring is a common strategy to introduce aromatic substituents. While specific examples for this compound are not extensively documented, the general principles of Buchwald-Hartwig amination are applicable. These reactions typically involve the coupling of the azetidine nitrogen with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the C-C bond formation. In a relevant study, a brominated pyrazole-azetidine hybrid was successfully coupled with various boronic acids to afford a diverse range of functionalized heterocyclic amino acid derivatives. nih.gov This demonstrates the feasibility of applying such coupling strategies to appropriately substituted this compound derivatives.

| Brominated Pyrazole-Azetidine Hybrid | Boronic Acid | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Methyl 2-(1-(4-phenyl-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 85 | nih.gov |

| Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Methyl 2-(1-(4-(p-tolyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 | nih.gov |

Table 2: Suzuki-Miyaura Cross-Coupling on a Related Azetidine System. nih.gov

Intramolecular cyclization reactions starting from appropriately functionalized this compound derivatives offer a pathway to novel bicyclic and spirocyclic scaffolds. These reactions can be designed to form new rings fused or spiro-annulated to the azetidine core, leading to structurally complex and diverse molecular architectures.

One strategy involves the introduction of a side chain on the azetidine nitrogen that contains a reactive group capable of undergoing an intramolecular reaction with a functional group on the azetidine ring or another part of the side chain. For instance, an N-substituted azetidine bearing a terminal alkyne and a suitable activating group could undergo an intramolecular cyclization to form a fused ring system.

While specific examples for the this compound core are scarce in the literature, the general principles of intramolecular cyclization are well-established for related heterocyclic systems. For example, intramolecular iodine-mediated cyclization of γ-prenylated amines has been developed for the diastereoselective synthesis of 3,3-dimethylazetidines. nih.gov This approach highlights the potential for using electrophile-mediated cyclizations to construct functionalized azetidine rings.

Mechanistic Investigations of 3,3 Difluoro 2 Methyl Azetidine Reactivity and Transformations

Elucidation of Reaction Pathways Involving the Difluoroazetidine System

The reactivity of the azetidine (B1206935) ring is largely driven by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to various transformations not as readily observed in its five-membered counterpart, pyrrolidine. For 3,3-difluoro-2-methyl-azetidine, reaction pathways are influenced by the electronic effects of the substituents and the stability of potential intermediates.

Key reaction pathways for substituted azetidines include:

Nucleophilic Substitution/Ring Opening: Due to the ring strain, the C-N bonds of the azetidine ring can be cleaved by nucleophiles. researchgate.netgoogle.com This process is often facilitated by activation of the ring nitrogen, for example, through protonation or conversion to an azetidinium ion, which enhances the ring's electrophilicity. The regioselectivity of the nucleophilic attack is dictated by both steric and electronic factors of the substituents on the ring.

Strain-Release Reactions: The potential energy stored in the strained four-membered ring can be harnessed to drive reactions. Strain-release functionalization of related azabicyclo[1.1.0]butanes has emerged as a powerful strategy for synthesizing substituted azetidines, which can then undergo further transformations. nih.gov

Cycloaddition Reactions: While often used for the synthesis of the azetidine ring itself, the functional groups appended to the ring can participate in cycloaddition reactions, leading to more complex molecular architectures. jmchemsci.comjnsparrowchemical.com

Ring Opening and Ring Expansion Reactions of this compound

Ring-opening and ring-expansion reactions are characteristic transformations of strained heterocyclic systems like azetidines. rsc.orgrsc.org These reactions provide pathways to larger, often medicinally relevant scaffolds. In the context of 2,2-disubstituted azetidines, a category to which this compound belongs (considering the substitution pattern relative to the nitrogen atom), acid-mediated ring expansions are a notable class of reactions.

Under acidic conditions, the nitrogen atom of the azetidine ring is protonated, forming a reactive azetidinium ion. This intermediate can undergo nucleophilic attack, leading to ring cleavage. If the nucleophile is part of a substituent on the azetidine itself, an intramolecular cyclization can occur, resulting in a ring-expanded product. For instance, N-acyl protected 2,2-disubstituted azetidines have been shown to undergo divergent reactions, leading to either simple N-acylation or ring expansion to a six-membered 1,3-oxazine, depending on the reaction conditions. This transformation is believed to proceed through a ring-opened azafulvenium intermediate.

While specific studies on this compound are not extensively detailed in the literature, the principles governing the reactivity of analogous 2,2-disubstituted and 3,3-difluoro azetidines provide a strong predictive framework for its behavior. The presence of the C2-methyl group would be expected to influence the regioselectivity of ring-opening and the stability of any carbocationic intermediates formed at the C2 position.

| Azetidine Substrate Type | Reaction Conditions | Product Type | Proposed Intermediate | Yield (%) |

|---|---|---|---|---|

| N-Boc-2-ester-2-aryl-azetidine | Brønsted Acid (e.g., p-TsOH) | 6,6-disubstituted 1,3-oxazinan-2-one | Azetidinium ion / Acylium ion | Up to 96% |

| N-H-Spiro-oxindole azetidine | Carboxylic Acid, Coupling Agent (EDC), Base (DBU) | Spiro dihydro-1,3-oxazine | Azafulvenium ion | Good |

| N-H-Spiro-oxindole azetidine | Carboxylic Acid, Coupling Agent (HATU), Base (DIPEA) | Spiro-azetidine amide (N-acylation) | Activated ester | Good |

The Role of Geminal Fluorination in Modulating Azetidine Reactivity and Selectivity

The presence of a geminal difluoro group at the C3 position is a critical modulator of the chemical properties of the azetidine ring. The high electronegativity of fluorine leads to several significant effects:

Inductive Effect: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C bonds of the ring, decreases the electron density on the ring carbons, and lowers the basicity (pKa) of the ring nitrogen. nih.gov A lower pKa means stronger acidic conditions are required to protonate the nitrogen and activate the ring for nucleophilic attack. nih.gov

Bond Strength: The carbon-fluorine bond is exceptionally strong (C-F bond energy is ~116 kcal/mol). This inherent strength imparts significant stability to the CF2 group, making it a robust substituent that is unlikely to participate directly in reactions as a leaving group.

Conformational Effects: The presence of the CF2 group can influence the puckering of the azetidine ring, which in turn can affect the steric accessibility of the different faces of the ring for reagents.

Stability of Intermediates: The geminal difluoro group can destabilize the formation of an adjacent carbocation (at C2 or C4) due to its powerful inductive electron withdrawal. Conversely, it may stabilize radical intermediates at adjacent centers. nih.gov For instance, in studies on related fluorinated pyrrolizidines, a CF2 group was used to probe cycloetherification mechanisms, providing evidence for a radical-based pathway over a carbocationic one. nih.gov

Computational studies on simpler fluorinated heterocycles, such as fluoroaziridines, have shown that fluorine substitution dramatically increases reactivity towards nucleophilic attack compared to the non-fluorinated parent compound. researchgate.net This enhanced reactivity is attributed to a combination of factors, including the stabilization of the transition state. researchgate.net For this compound, the interplay between the ring strain, the inductive effect of the fluorines, and the steric/electronic influence of the methyl group creates a complex reactivity profile that can be exploited for the synthesis of novel chemical structures.

| Property | Effect of CF2 Group | Mechanistic Implication |

|---|---|---|

| Nitrogen Basicity (pKa) | Decreased | Requires stronger acid for activation; less nucleophilic nitrogen. |

| Adjacent Carbocation Stability | Decreased | Favors reaction pathways that avoid positive charge buildup on adjacent carbons (e.g., SN2-like mechanisms or radical pathways). |

| Lipophilicity | Increased | Alters solubility and potential for interactions in biological systems. |

| Metabolic Stability | Increased | The C-F bonds and the C(sp3)-CF2 bond are resistant to oxidative metabolism. |

Computational and Theoretical Analysis of 3,3 Difluoro 2 Methyl Azetidine

Quantum Chemical Characterization of Electronic Structure and Stability

A quantum chemical analysis of 3,3-difluoro-2-methyl-azetidine would involve the use of computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the molecule's optimized geometry and electronic ground state. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. The stability of the compound would be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies would confirm that the calculated structure corresponds to a stable minimum on the potential energy surface.

Natural Bond Orbital (NBO) Analysis of Electron Density Distribution

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the electron density distribution and bonding within this compound. This analysis would quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi). It would also reveal important information about hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to antibonding orbitals. These interactions play a crucial role in determining the molecule's stability and reactivity. For instance, interactions between the C-H or C-C sigma bonds and the C-F antibonding orbitals could be quantified.

HOMO-LUMO Gap Analysis and its Implications for Chemical Behavior

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, this analysis would predict its kinetic stability and potential for participating in chemical reactions.

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling could be employed to investigate the mechanisms of reactions involving this compound. This would involve calculating the potential energy surface for a given reaction pathway, identifying transition states, and determining the activation energies. For example, the mechanism of nucleophilic substitution at the carbon atom bearing the fluorine atoms or reactions involving the ring opening of the azetidine (B1206935) could be explored. By modeling the geometries and energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction kinetics and thermodynamics could be achieved.

Applications of 3,3 Difluoro 2 Methyl Azetidine As a Strategic Building Block in Chemical Synthesis

Utilization in the Construction of Complex Fluorinated Heterocyclic Systems

The 3,3-difluoro-2-methyl-azetidine moiety serves as a versatile precursor for synthesizing more elaborate heterocyclic structures. Its nucleophilic nitrogen atom can readily participate in reactions to build larger, polycyclic systems.

A notable application is in the field of energetic materials, where the stability and density of compounds are critical. Researchers have designed and synthesized novel polycyclic energetic materials by combining the difluoroazetidine structure with nitrogen-rich heterocycles like triazoles. bohrium.com For instance, 3,3-difluoroazetidine (B2684565) undergoes a nucleophilic substitution reaction with chlorinated azobis-1,2,4-triazole and bi-1,2,4-triazole scaffolds. This strategy has led to the creation of compounds such as 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole, which exhibit high thermal stability with decomposition temperatures exceeding 200 °C. bohrium.com

In a different application, the related 3,3-difluoroazetidine hydrochloride is used as a key building block for finely tuning the properties of fluorescent dyes. ossila.com It acts as a precursor for creating rhodamine dyes, where the incorporation of the fluorinated azetidine (B1206935) ring helps modulate the electronic properties and thus the fluorescent wavelengths, which is particularly useful for bioimaging applications. ossila.com Furthermore, fused tricyclic systems, such as 3,3-difluoro-1,2-diazetidine derivatives, have been synthesized using difluorocarbene in cycloaddition reactions, demonstrating the utility of the difluorinated core in constructing complex and strained ring systems. researchgate.net

Table 2: Examples of Complex Heterocyclic Systems Derived from 3,3-Difluoroazetidine

| Resulting System | Synthetic Application | Reference |

|---|---|---|

| Triazolyl Polycyclic Compounds | Used in the synthesis of energetic materials with enhanced stability and density. | bohrium.com |

| Functionalized Rhodamine Dyes | Applied in bioimaging for tuning fluorescent wavelengths. | ossila.com |

| Fused Tricyclic 1,2-Diazetidines | Construction of complex, strained heterocyclic frameworks. | researchgate.net |

Design and Synthesis of Advanced Scaffolds Incorporating the Difluoroazetidine Moiety

The design of advanced molecular scaffolds for drug discovery and materials science often leverages the unique properties conferred by fluorine. The difluoromethylene (CF2) group is recognized as a bioisostere of an oxygen atom or a carbonyl group, which can enhance metabolic stability and binding affinity. researchgate.net The this compound scaffold is, therefore, a strategic choice for creating novel bioactive compounds.

One successful strategy involves the synthesis of azetidine amino acid derivatives. These are prepared through methods like the aza-Michael addition, where the azetidine nitrogen adds to an appropriate acceptor. nih.gov Subsequent diversification of these scaffolds can be achieved using cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, to introduce a variety of substituents and build molecular complexity. nih.gov This approach allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

In the design of energetic materials, the difluoroazetidine moiety is incorporated into polycyclic frameworks to balance high energy density with molecular stability. bohrium.com The design strategy involves linking the stable, strained azetidine ring with high-nitrogen content triazole structures. This combination results in materials with favorable properties, such as high decomposition temperatures and specific densities, which are crucial for their application. bohrium.com The synthesis of these advanced scaffolds relies on the nucleophilic character of the azetidine nitrogen, which reacts with electron-deficient aromatic systems to form robust C-N bonds. bohrium.com

Development of Novel Synthetic Routes via this compound Intermediates

The development of efficient and novel synthetic routes is crucial for accessing functionalized azetidines. While the small ring size can present synthetic challenges, several innovative methods have been established that utilize this compound or its precursors as key intermediates.

One common and effective strategy is the deoxyfluorination of a corresponding hydroxyl precursor. This involves synthesizing a 3-hydroxy-2-methylazetidine intermediate, which is then treated with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) to install the two fluorine atoms at the C-3 position.

Another powerful approach involves a Reformatsky-type reaction. In this method, aldimines react with ethyl bromodifluoroacetate to produce 3,3-difluoroazetidin-2-ones. These lactam intermediates can then be selectively reduced to yield the desired 3,3-difluoroazetidines, providing a high-yield pathway to the core structure. researchgate.net

More recent advancements in synthetic methodology have provided new ways to access functionalized azetidines. For example, catalytic methods using allenamides have been developed to produce vinyl azetidines. acs.orgacs.org These reactions, often activated by energy transfer with an iridium(III) complex, can create densely functionalized monocyclic derivatives under mild conditions. acs.org Such routes highlight the ongoing innovation in the field, expanding the toolkit available to chemists for synthesizing complex molecules from azetidine-based intermediates.

Table 3: Summary of Synthetic Routes Involving Difluoroazetidines

| Synthetic Method | Description | Key Intermediate(s) |

|---|---|---|

| Deoxyfluorination | Conversion of a hydroxyl group to gem-difluorides using fluorinating agents. | 3-Hydroxy-2-methylazetidine |

| Reformatsky-type Reaction & Reduction | Reaction of aldimines with ethyl bromodifluoroacetate followed by reduction of the resulting lactam. researchgate.net | 3,3-Difluoroazetidin-2-one |

| Nucleophilic Substitution | Reaction of the azetidine nitrogen with electron-deficient heterocyclic systems. bohrium.com | 3,3-Difluoroazetidine |

| Aza-Michael Addition | Addition of the azetidine to an activated alkene to form functionalized derivatives. nih.gov | 3,3-Difluoroazetidine |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,3-Difluoro-2-methyl-azetidine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves fluorination of azetidine precursors. A common method starts with 2-methylazetidine-3-carboxylic acid derivatives, where fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous reagents. Reaction conditions (e.g., temperature, solvent polarity) critically impact yield due to the sensitivity of the azetidine ring to ring-opening side reactions . For example, low temperatures (-20°C to 0°C) in anhydrous dichloromethane minimize decomposition. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Answer :

- ¹⁹F NMR : Distinct signals for geminal difluoro groups appear as a singlet near δ -120 ppm due to equivalent fluorine atoms.

- ¹H NMR : The methyl group (2-CH₃) resonates as a triplet (δ ~1.2–1.5 ppm) split by adjacent CH₂ protons. Azetidine ring protons show complex splitting patterns (δ ~3.0–4.0 ppm).

- Mass Spectrometry : The molecular ion [M+H]⁺ should correspond to C₄H₇F₂N (MW: 123.1). Fragmentation patterns include loss of HF (m/z 103) and ring-opening products .

Q. What role do fluorinated substituents play in modulating the compound’s reactivity and stability?

- Answer : The 3,3-difluoro group enhances ring strain and electrophilicity, increasing susceptibility to nucleophilic attack at the azetidine nitrogen. Fluorine’s electron-withdrawing effect also stabilizes intermediates in substitution reactions. However, the geminal difluoro configuration reduces hydrolytic stability compared to monofluoro analogs, necessitating anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.